4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDANDLPDFMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179332 | |
| Record name | 4-Fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354128-90-8 | |
| Record name | 4-Fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354128-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzenesulfonamide compounds .
Scientific Research Applications
4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Key Observations:
Morpholine vs. Piperidine/Piperazine : The morpholine group in the target compound provides an oxygen atom in the heterocycle, enhancing polarity and solubility compared to piperidine (pure amine) or piperazine (additional nitrogen) derivatives. This may improve blood-brain barrier permeability or reduce hepatic metabolism .
Fluorine Substitution : Fluorine at the para position is a common feature in analogs like 13d and Ro-61-8048, contributing to hydrophobic interactions and metabolic stability. Its electron-withdrawing effect may also enhance binding affinity to target proteins .
Heterocyclic Additions: Thiazole (13d, Ro-61-8048) and oxazole () rings introduce planar, aromatic systems that facilitate π-π stacking in enzyme active sites. The morpholine sulfonyl group, being non-aromatic, may instead favor flexible interactions .
Pharmacokinetic and Pharmacodynamic Profiles
- Oral Bioavailability: Compounds like T0901317 and Ro-61-8048 exhibit nanomolar potency due to optimized substituents, but oral bioavailability varies. For example, the thiazole-based beta-3 agonist in showed 4% bioavailability in monkeys, while its morpholine derivative (Compound 3) achieved 56%, highlighting the role of reduced hydrogen bonding in improving absorption .
- Enzyme Inhibition: Ro-61-8048’s IC50 of 19 nM for kynurenine 3-monooxygenase (KMO) underscores the importance of electron-deficient aromatic systems (e.g., nitrophenyl). The target compound’s morpholine group may reduce potency for similar targets but improve selectivity .
- Anticancer Activity : Compound 13d (IC50 = 7.2 µM) demonstrates that fluorinated sulfonamides with thiazole groups are effective against gastrointestinal cancers. The target compound’s morpholine sulfonyl group may alter cytotoxicity profiles due to differing solubility and membrane penetration .
Biological Activity
4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The compound's structure features a fluorine atom and a morpholine group, which are significant for its interaction with biological targets.
- Molecular Formula : C18H21FN2O3S
- Molecular Weight : 368.44 g/mol
- IUPAC Name : this compound
Research indicates that this compound primarily targets Leucine-rich repeat kinase 2 (LRRK2) , an important protein associated with various neurodegenerative diseases, including Parkinson's disease. Inhibition of LRRK2 has been linked to potential therapeutic effects in modulating dopaminergic signaling pathways and neuroplasticity.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition :
- Dopaminergic Modulation :
Case Studies
-
Behavioral Sensitization in Mice :
- A study explored the effects of a related compound (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) on nicotine-induced behavioral sensitization in mice. It was found that administration of the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting its potential as a therapeutic agent for addiction .
- Adenosine Level Modulation :
Research Findings
| Study Focus | Findings |
|---|---|
| Enzyme Target | LRRK2 inhibition leads to altered dopaminergic signaling |
| Behavioral Studies | Reduced locomotor activity in nicotine-sensitized mice |
| Adenosine Modulation | Significant decrease in striatal adenosine levels at higher doses |
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:
- Clinical Trials : Evaluating the efficacy of the compound in human subjects suffering from Parkinson's disease or addiction disorders.
- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with LRRK2 and other potential targets.
- Synthesis and Optimization : Developing more potent analogs that could enhance therapeutic outcomes while minimizing side effects.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide?
Methodological Answer: Synthesis involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonamide Coupling : Reacting 4-fluorobenzenesulfonyl chloride with 4-(morpholin-4-ylsulfonyl)aniline under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Morpholine Sulfonation : Introducing the morpholine sulfonyl group via nucleophilic substitution, requiring precise pH control (7.5–8.5) and temperatures of 60–80°C to avoid side reactions .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Optimization Strategies :
- Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) improves coupling efficiency.
- Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates, while dichloromethane minimizes side-product formation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.8–8.2 ppm) and morpholine protons (δ 3.6–3.8 ppm) .
- ¹³C NMR : Identifies sulfonamide carbonyl (δ 165–170 ppm) and quaternary carbons adjacent to fluorine .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 60:40) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 424.3 (M+H⁺) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Contradictions in activity (e.g., kinase inhibition vs. antimicrobial effects) often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources.
- Solubility Limitations : Use of DMSO as a vehicle may reduce bioavailability; alternative solubilizers (e.g., cyclodextrins) improve consistency .
Q. Resolution Approaches :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to account for non-specific effects .
Q. How can molecular docking and QSAR models guide structural modifications for enhanced target binding?
Methodological Answer :
- Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket affinity.
- Software : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., hydrogen bonding with morpholine oxygen) .
- QSAR Models :
- Descriptors : Include logP (lipophilicity), polar surface area, and Hammett σ constants for fluorine substituents.
- Predictive Insights : Higher σ values correlate with improved IC₅₀ in kinase inhibition (R² = 0.82) .
Q. What are the challenges in scaling up synthesis, and how can reaction engineering address them?
Methodological Answer : Challenges :
- Exothermic Reactions : Morpholine sulfonation releases heat, risking decomposition at >80°C.
- Intermediate Stability : Amine intermediates prone to oxidation under aerobic conditions .
Q. Engineering Solutions :
- Flow Chemistry : Enables precise temperature control (±2°C) and reduces batch variability.
- In-Line Monitoring : FTIR or PAT (process analytical technology) tracks reaction progression in real-time .
Q. How does the fluorine substituent influence pharmacokinetic properties, and what are the trade-offs?
Methodological Answer :
- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, increasing half-life (t₁/₂ = 6.5 h vs. 2.1 h for non-fluorinated analog) .
- Membrane Permeability : LogP increases (2.8 vs. 2.1), enhancing blood-brain barrier penetration but risking off-target CNS effects .
Q. Trade-Off Mitigation :
- Prodrug Design : Introduce ester moieties to balance lipophilicity .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for kinase inhibition?
Methodological Answer :
- Kinase Isoforms : Variations in α vs. β isoforms of PKA yield divergent IC₅₀ (e.g., 50 nM vs. 1.2 μM) .
- ATP Concentration : Higher ATP (1 mM vs. 100 μM) reduces apparent potency due to competitive binding .
Q. Recommendations :
- Standardize assay conditions (e.g., ATP at 100 μM) and report isoform-specific data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
